2-Amino-2-(4-pyridyl)ethanol dihydrochloride
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Overview
Description
“2-Amino-2-(4-pyridyl)ethanol dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2O . It is a light yellow solid and has a molecular weight of 211.09 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H . This indicates that the compound has a pyridinyl group attached to an ethanol group with an additional amino group.Physical and Chemical Properties Analysis
This compound is a light yellow solid with a molecular weight of 211.09 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Microbial Studies
A study by Patel and Agravat (2007) explores the synthesis of new pyridine derivatives, including those related to 2-Amino-2-(4-pyridyl)ethanol dihydrochloride, and their potential antimicrobial activities. These derivatives are synthesized using 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with antibacterial and antifungal properties. This research illustrates the compound's role in developing new antimicrobial agents (Patel & Agravat, 2007).
Coordination Chemistry and Complex Formation
Keypour et al. (2015) demonstrate the compound's application in coordination chemistry, specifically in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. The research highlights the impact of arm length and molecular interactions in complex formation, providing insights into the compound's versatility in synthesizing metal complexes with potential catalytic and material science applications (Keypour et al., 2015).
Molecular Docking and Drug Design
Mardani et al. (2019) investigate the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with Cu(II) and Cd(II). This study not only explores the structural chemistry of these complexes but also includes docking studies to assess their potential interactions with biomolecules, indicating the compound's utility in drug design and molecular biology (Mardani et al., 2019).
Asymmetric Synthesis
Duquette et al. (2003) detail a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, highlighting its importance in enantioselective synthesis. This work underscores the compound's relevance in producing chirally pure substances, which is crucial in pharmaceutical synthesis and the study of enantiomer-specific biological activities (Duquette et al., 2003).
Safety and Hazards
Mechanism of Action
- The irritative effects of 2-Amino-2-(4-pyridyl)ethanol dihydrochloride on skin and mucous membranes are attributed to its alkalinity. The pKa value of the substance is 9.44 , resulting in a pH value of approximately 12.1 for a 10% aqueous solution .
- Absorption : this compound is rapidly absorbed after parenteral administration due to its essential role in phospholipid metabolism .
- Distribution : In animal experiments, it distributes primarily to the liver and lipid fraction .
- Biotransformation : The compound undergoes intermediary metabolism .
- Excretion : Approximately 11.5% is exhaled as CO₂ .
Mode of Action
Pharmacokinetics
Action Environment
Properties
IUPAC Name |
2-amino-2-pyridin-4-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNRTQALOTCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-63-3 |
Source
|
Record name | 4-Pyridineethanol, β-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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